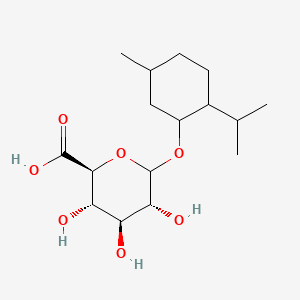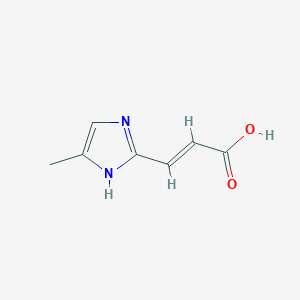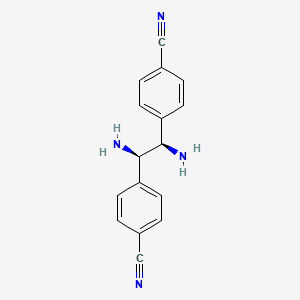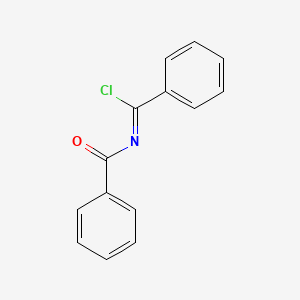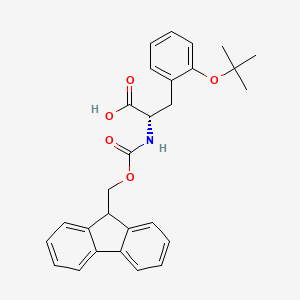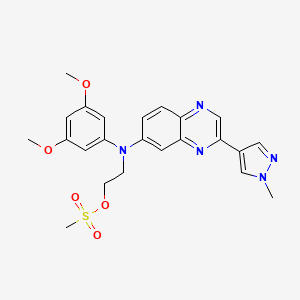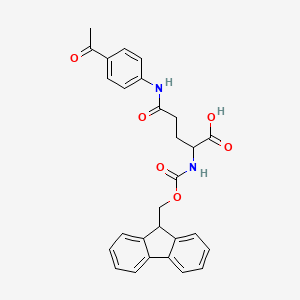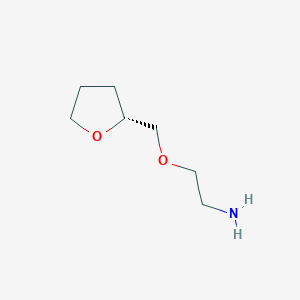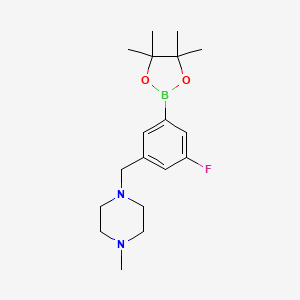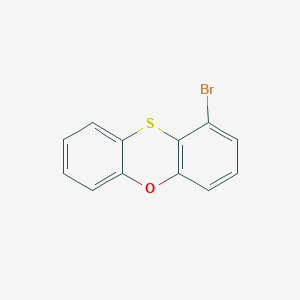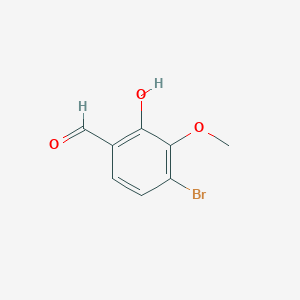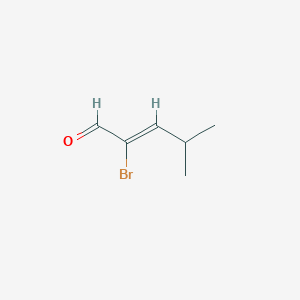
(Z)-2-Bromo-4-methylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-4-methylpent-2-enal is an organic compound with a unique structure characterized by a bromine atom and an aldehyde group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-4-methylpent-2-enal can be achieved through several methods. One common approach involves the bromination of 4-methylpent-2-enal using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the target compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-Bromo-4-methylpentanoic acid.
Reduction: 2-Bromo-4-methylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-Bromo-4-methylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-4-methylpent-2-enal involves its interaction with specific molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Bromo-4-methylpent-2-enal: The geometric isomer with different spatial arrangement.
4-Bromo-2-methylpent-2-enal: A positional isomer with the bromine atom at a different position.
2-Bromo-4-methylpentanoic acid: The oxidized form of the compound.
Uniqueness
(Z)-2-Bromo-4-methylpent-2-enal is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C6H9BrO |
|---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(Z)-2-bromo-4-methylpent-2-enal |
InChI |
InChI=1S/C6H9BrO/c1-5(2)3-6(7)4-8/h3-5H,1-2H3/b6-3- |
InChI Key |
VSKRHQFWDNLJEP-UTCJRWHESA-N |
Isomeric SMILES |
CC(C)/C=C(/C=O)\Br |
Canonical SMILES |
CC(C)C=C(C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


